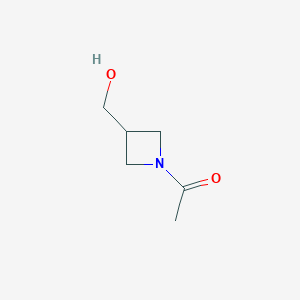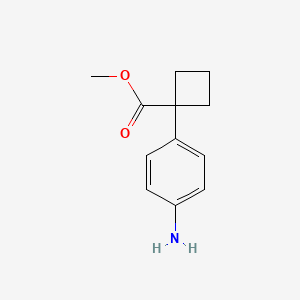
1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester
Descripción general
Descripción
This compound is a derivative of cyclobutanecarboxylic acid, which is an organic compound consisting of a cyclobutane ring attached to a carboxylic acid group . The “1-(4-Amino-phenyl)” part indicates that a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an amino group (-NH2) at the 4th position is attached to the 1st carbon of the cyclobutanecarboxylic acid. The “methyl ester” part indicates that the carboxylic acid group (-COOH) has been converted into an ester (-COOCH3) by reaction with methanol .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-membered cyclobutane ring attached to a phenyl ring via a single bond. The phenyl ring would have an amino group attached at the 4th position. The carboxylic acid group of the cyclobutanecarboxylic acid would be converted into a methyl ester .Chemical Reactions Analysis
This compound, like other esters, could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol . The amino group might participate in reactions typical of amines, such as formation of amides, imines, or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have pleasant odors and are less polar than carboxylic acids. Amines are basic and can participate in hydrogen bonding .Aplicaciones Científicas De Investigación
- Application Summary : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Methods of Application : These compounds are particularly used as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water. The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .
- Results or Outcomes : The rate of the reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Methods of Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported using a radical approach .
- Results or Outcomes : This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Scientific Field: Drug Design and Delivery
Scientific Field: Organic Synthesis
Direcciones Futuras
The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, materials science, or chemical biology .
Propiedades
IUPAC Name |
methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUPYHKVCKENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester | |
CAS RN |
1215017-84-7 | |
| Record name | 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



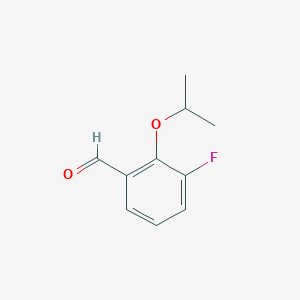

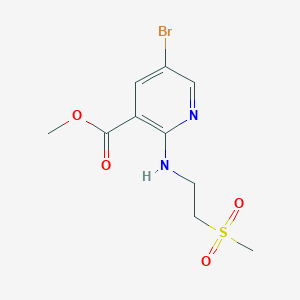
![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)
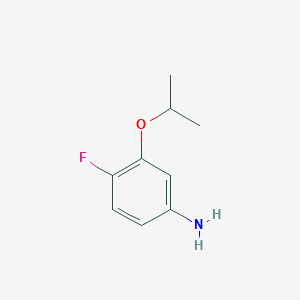
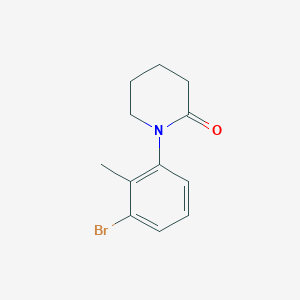
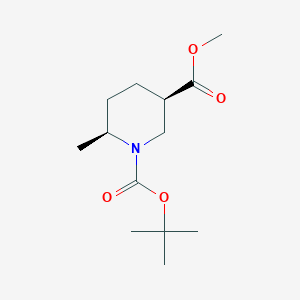
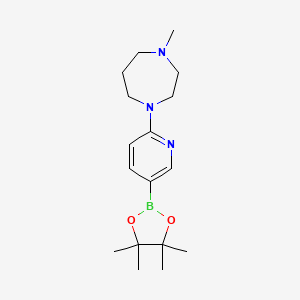
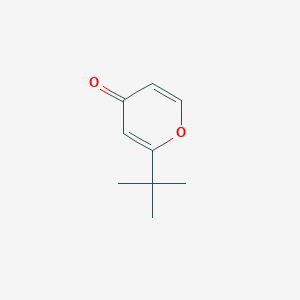
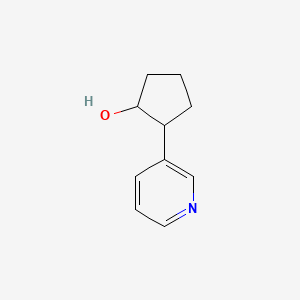
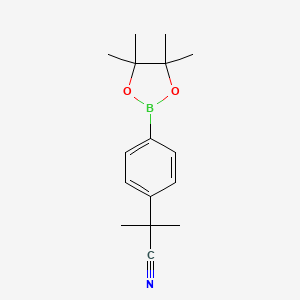
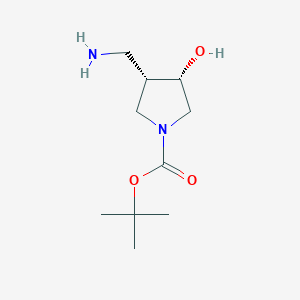
![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
